molecular formula C19H17BrN2O3S B2869895 N-[5-[(4-bromophenyl)methyl]-1,3-thiazol-2-yl]-2-(4-methoxyphenoxy)acetamide CAS No. 301176-60-3

N-[5-[(4-bromophenyl)methyl]-1,3-thiazol-2-yl]-2-(4-methoxyphenoxy)acetamide

Cat. No.: B2869895
CAS No.: 301176-60-3
M. Wt: 433.32
InChI Key: LNRQJWXGFRFHKS-UHFFFAOYSA-N
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Description

N-[5-[(4-bromophenyl)methyl]-1,3-thiazol-2-yl]-2-(4-methoxyphenoxy)acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a bromobenzyl group, and a methoxyphenoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-[(4-bromophenyl)methyl]-1,3-thiazol-2-yl]-2-(4-methoxyphenoxy)acetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.

    Introduction of the Bromobenzyl Group: The bromobenzyl group can be introduced via a nucleophilic substitution reaction, where a suitable bromobenzyl halide reacts with the thiazole ring.

    Attachment of the Methoxyphenoxyacetamide Moiety: The final step involves the coupling of the methoxyphenoxyacetamide moiety to the thiazole ring, which can be achieved through an amide bond formation reaction using reagents like carbodiimides or acid chlorides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[5-[(4-bromophenyl)methyl]-1,3-thiazol-2-yl]-2-(4-methoxyphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The bromobenzyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles (amines, thiols), polar aprotic solvents, elevated temperatures.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thiazole derivatives.

    Substitution: Substituted thiazole derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Studied for its potential therapeutic effects, including its ability to inhibit specific enzymes or receptors involved in disease pathways.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

N-[5-[(4-bromophenyl)methyl]-1,3-thiazol-2-yl]-2-(4-methoxyphenoxy)acetamide can be compared with other similar compounds, such as:

    N-(5-(4-bromobenzyl)-1,3-thiazol-2-yl)-2-(4-chlorophenoxy)acetamide: Similar structure but with a chlorophenoxy group instead of a methoxyphenoxy group.

    N-(5-(4-bromobenzyl)-1,3-thiazol-2-yl)-2-chloroacetamide: Contains a chloroacetamide moiety instead of a methoxyphenoxyacetamide moiety.

    N-(5-(4-bromobenzyl)-1,3-thiazol-2-yl)-2-chlorobenzamide: Features a chlorobenzamide group instead of a methoxyphenoxyacetamide group.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-[5-[(4-bromophenyl)methyl]-1,3-thiazol-2-yl]-2-(4-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN2O3S/c1-24-15-6-8-16(9-7-15)25-12-18(23)22-19-21-11-17(26-19)10-13-2-4-14(20)5-3-13/h2-9,11H,10,12H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNRQJWXGFRFHKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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